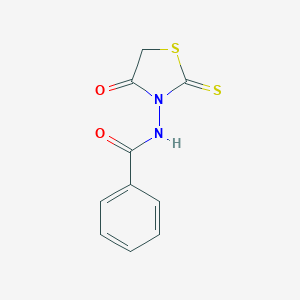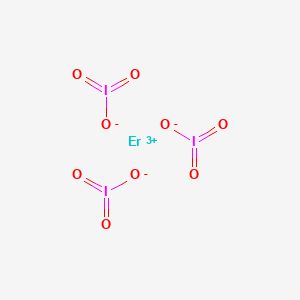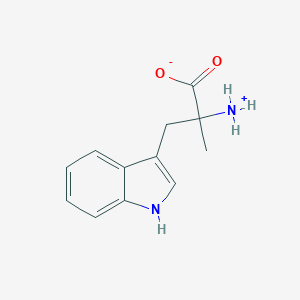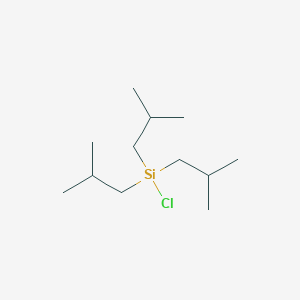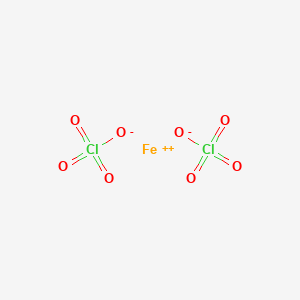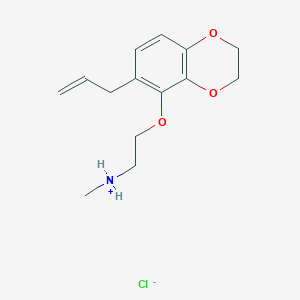
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride is a chemical compound that is used in scientific research. It is a hydrochloride salt of a compound that is commonly referred to as MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is a member of the amphetamine class of drugs and is known for its psychoactive effects. However, in scientific research, MMDA is used for its unique properties and mechanisms of action.
Mecanismo De Acción
MMDA hydrochloride works by binding to and activating serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can have a range of effects on the central nervous system. The exact mechanism of action of MMDA hydrochloride is still being studied, but it is believed to involve the modulation of various signaling pathways in the brain.
Efectos Bioquímicos Y Fisiológicos
MMDA hydrochloride has been shown to have a range of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. It can also lead to changes in mood, perception, and cognition. These effects are believed to be due to the compound's ability to modulate neurotransmitter signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMDA hydrochloride in lab experiments is its unique mechanism of action. It can be used to study the effects of serotonin and dopamine on the central nervous system, which can provide valuable insights into the function of these neurotransmitters. However, one limitation of using MMDA hydrochloride is its potential for abuse. It is a psychoactive compound that can be dangerous if not handled properly, and it is important to follow strict safety protocols when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving MMDA hydrochloride. One area of interest is the development of new drugs that target the same receptors as MMDA hydrochloride but with fewer side effects. Another area of interest is the study of the long-term effects of MMDA hydrochloride on the central nervous system. Finally, there is interest in exploring the potential therapeutic uses of MMDA hydrochloride, particularly for the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, MMDA hydrochloride is a valuable tool for scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying the central nervous system. However, it is important to follow strict safety protocols when working with this compound, and further research is needed to fully understand its potential therapeutic uses.
Métodos De Síntesis
The synthesis of MMDA hydrochloride involves the reaction of safrole with methylamine and formaldehyde to form a precursor compound. This precursor is then reacted with allyl bromide and sodium hydroxide to form the final product, MMDA hydrochloride. The synthesis of MMDA hydrochloride is a complex process that requires careful attention to detail and safety protocols.
Aplicaciones Científicas De Investigación
MMDA hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have unique properties, including its ability to stimulate the release of serotonin and dopamine in the brain. This makes MMDA hydrochloride a valuable tool for studying the mechanisms of action of these neurotransmitters.
Propiedades
Número CAS |
10312-87-5 |
|---|---|
Nombre del producto |
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride |
Fórmula molecular |
C14H20ClNO3 |
Peso molecular |
285.76 g/mol |
Nombre IUPAC |
methyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-3-4-11-5-6-12-14(18-10-9-16-12)13(11)17-8-7-15-2;/h3,5-6,15H,1,4,7-10H2,2H3;1H |
Clave InChI |
GXPKMMWMYSZDGH-UHFFFAOYSA-N |
SMILES |
C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
SMILES canónico |
C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



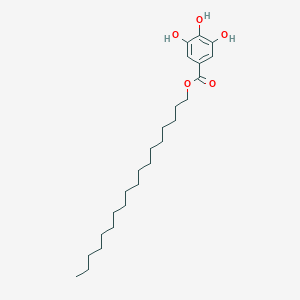
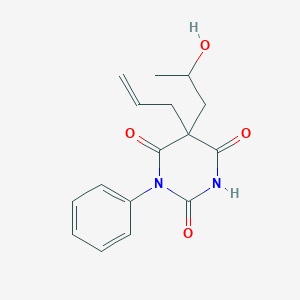

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)

